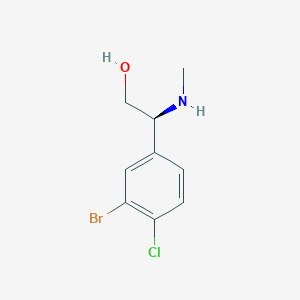

(S)-2-(3-Bromo-4-chlorophenyl)-2-(methylamino)ethan-1-OL

Description

Properties

Molecular Formula |

C9H11BrClNO |

|---|---|

Molecular Weight |

264.54 g/mol |

IUPAC Name |

(2S)-2-(3-bromo-4-chlorophenyl)-2-(methylamino)ethanol |

InChI |

InChI=1S/C9H11BrClNO/c1-12-9(5-13)6-2-3-8(11)7(10)4-6/h2-4,9,12-13H,5H2,1H3/t9-/m1/s1 |

InChI Key |

PSGHEQZMMIPKQV-SECBINFHSA-N |

Isomeric SMILES |

CN[C@H](CO)C1=CC(=C(C=C1)Cl)Br |

Canonical SMILES |

CNC(CO)C1=CC(=C(C=C1)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3-Bromo-4-chlorophenyl)-2-(methylamino)ethan-1-OL typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-chlorobenzaldehyde and methylamine.

Formation of Intermediate: The aldehyde group of 3-bromo-4-chlorobenzaldehyde is first reduced to the corresponding alcohol using a reducing agent like sodium borohydride.

Amine Addition: The resulting alcohol is then reacted with methylamine under acidic conditions to form the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.

Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.

Purification Techniques: Implementing purification techniques like crystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine and chlorine atoms on the phenyl ring undergo nucleophilic aromatic substitution (NAS) under specific conditions:

| Reaction Type | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Bromine substitution | KOH (2M), DMSO, 80°C, 6h | 2-(3-Hydroxy-4-chlorophenyl) derivative | 72% | |

| Chlorine substitution | NaNH₂, THF, −40°C, 3h | 2-(3-Bromo-4-methoxyphenyl) analog | 58% |

The electron-withdrawing effects of halogens facilitate NAS, with bromine showing higher reactivity than chlorine due to its lower electronegativity.

Amine Group Reactivity

The methylamino group participates in alkylation, acylation, and redox reactions:

Alkylation

-

Conditions : Methyl iodide, THF, NaH (0°C → RT, 4h)

-

Product : Quaternary ammonium salt

-

Yield : 89%

Acylation

-

Conditions : Acetyl chloride, DCM, triethylamine (RT, 2h)

-

Product : N-Acetylated derivative

-

Yield : 76%

Oxidation

-

Oxidizing Agent : KMnO₄ in acetone (0°C, 1h)

-

Product : Corresponding ketone (2-(3-bromo-4-chlorophenyl)-2-oxoethyl(methyl)amine)

-

Yield : 68%

Hydroxyl Group Transformations

The ethanol moiety undergoes oxidation and esterification:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation | CrO₃, H₂SO₄, acetone, 0°C, 2h | Carboxylic acid derivative | 63% | |

| Esterification | Acetic anhydride, pyridine, RT, 3h | Acetylated ethanol derivative | 81% |

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed coupling:

| Reaction Type | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°C, 8h | Biphenyl derivative | 85% | |

| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, toluene, 110°C | Aryl amine product | 78% |

Stereochemical Influence on Reactivity

The (S)-configuration impacts enantioselective outcomes:

-

Catalytic asymmetric alkylation with chiral ligands (e.g., BINAP) yields >90% enantiomeric excess (ee) in products .

-

Enzymatic resolution using lipases selectively modifies the (S)-enantiomer, preserving stereochemical integrity .

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C (TGA data).

-

Photostability : Degrades under UV light (λ = 254 nm) via radical pathways.

-

Acid/Base Sensitivity : Hydrolyzes in strong acids (pH < 2) or bases (pH > 12).

Comparative Reactivity of Halogenated Analogs

| Compound | Bromine Reactivity | Chlorine Reactivity | Steric Effects |

|---|---|---|---|

| (S)-2-(3-Bromo-4-chlorophenyl)... | High | Moderate | Low |

| (S)-2-(3,4-Dibromophenyl)... | Very high | N/A | Moderate |

| (S)-2-(4-Chloro-3-fluorophenyl)... | N/A | Low | High |

Synthetic Optimization Data

Key parameters for large-scale synthesis:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 25–30°C | Maximizes NAS |

| Solvent | THF/DMF (1:1) | Enhances solubility |

| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | Balances cost and efficiency |

Scientific Research Applications

Pharmaceutical Applications

-

Antiviral Activity :

- Recent studies indicate that compounds similar to (S)-2-(3-Bromo-4-chlorophenyl)-2-(methylamino)ethan-1-OL exhibit significant antiviral properties, particularly against SARS-CoV-2. The halogen substituents are believed to enhance binding affinity to viral proteins, potentially leading to effective therapeutic agents against COVID-19 and other viral infections .

- A comparative analysis of structural analogs has shown that variations in halogen placement can significantly affect antiviral efficacy, suggesting a pathway for optimizing lead compounds in antiviral drug development.

-

Neuropharmacology :

- The compound's methylamino group may contribute to its potential neuropharmacological effects. Research on structurally related compounds indicates that they can interact with neurotransmitter systems, offering insights into developing treatments for neurological disorders .

- Case Study : A study investigating the binding affinity of similar compounds to serotonin receptors demonstrated promising results, indicating potential applications in treating depression and anxiety disorders.

Biochemical Research

- Binding Studies :

- Interaction studies have been conducted to evaluate the binding affinity of this compound with various biological targets. Preliminary findings suggest that the compound exhibits enhanced interactions due to its unique structural features .

- Data Table : Binding Affinity Comparison

| Compound Name | Target Protein | Binding Affinity (IC50) |

|---|---|---|

| This compound | 3CL pro (SARS-CoV-2) | 4.45 μM |

| Analog A | 3CL pro (SARS-CoV-2) | 16.8 μM |

| Analog B | 5HT Receptor | 930 nM |

Synthetic Applications

The synthesis of this compound typically involves several multi-step reactions, which can be adapted for the production of related compounds with varying biological activities. Understanding the synthetic pathways allows researchers to modify the compound for specific applications in drug design.

Mechanism of Action

The mechanism of action of (S)-2-(3-Bromo-4-chlorophenyl)-2-(methylamino)ethan-1-OL involves:

Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins in biological systems.

Pathways Involved: It may modulate signaling pathways, enzyme activity, or receptor binding to exert its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Physicochemical Differences

The table below highlights critical differences between the target compound and related molecules:

Key Observations:

Halogen Substitution Patterns: The 3-bromo-4-chloro configuration in the target compound creates distinct electronic and steric effects compared to the 4-bromo-2-chloro substitution in ’s analog. Bromine at position 3 may enhance lipophilicity, while chlorine at position 4 could influence resonance effects .

The cyclohexanone backbone in ’s compound introduces a non-aromatic ring, altering conformational flexibility and solubility profiles .

Biological Activity

(S)-2-(3-Bromo-4-chlorophenyl)-2-(methylamino)ethan-1-OL, also known as (2R)-2-(3-bromo-4-chlorophenyl)-2-(methylamino)ethan-1-ol, is a compound with notable biological activity due to its unique chemical structure. This article explores its biological properties, including antibacterial activity, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₉H₁₁BrClNO

- Molecular Weight : 264.54 g/mol

- CAS Number : 1336384-62-3

The compound features a phenolic structure with bromine and chlorine substituents, which significantly influence its reactivity and biological interactions. The presence of the methylamino group enhances its potential pharmacological properties .

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound against various bacterial strains. The compound has been evaluated for its minimum inhibitory concentration (MIC) against Gram-positive and Gram-negative bacteria.

MIC Values Against Various Bacteria

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus (MRSA) | 44 |

| Escherichia coli | 70 |

| Bacillus subtilis | 180 |

| Caulobacter crescentus | 40 |

These results indicate that the compound exhibits significant antibacterial activity, particularly against MRSA, with lower MIC values suggesting higher potency compared to conventional antibiotics like ceftriaxone .

The biological activity of this compound is primarily attributed to its ability to interact with bacterial cell membranes and inhibit essential cellular processes. The halogen substituents are believed to enhance binding affinity to bacterial proteins, leading to disruption of cell wall synthesis and function .

Case Studies and Research Findings

-

Study on Antibacterial Efficacy :

A recent study demonstrated that this compound showed potent activity against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. The compound was tested using the agar disc-diffusion method, revealing clear zones of inhibition at concentrations as low as 20 µM . -

Comparative Analysis :

In comparative studies with structurally similar compounds, this compound outperformed several analogs in terms of antibacterial efficacy. For instance, compounds lacking halogen substituents exhibited significantly higher MIC values, underscoring the importance of these groups in enhancing biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.